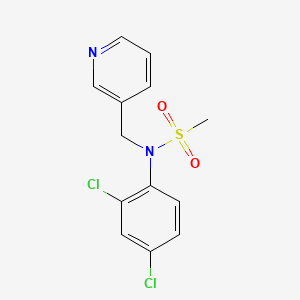![molecular formula C8H6N2O4 B8713884 2-Methyl-6-nitrobenzo[d]oxazol-4-ol CAS No. 88172-84-3](/img/structure/B8713884.png)
2-Methyl-6-nitrobenzo[d]oxazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-nitrobenzo[d]oxazol-4-ol is a heterocyclic compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol typically involves the cyclization of 2-aminophenol derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-aminophenol with 2-nitrobenzaldehyde under acidic conditions, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol or acetic acid.
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance yield and efficiency. Magnetic solid acid nanocatalysts have been introduced to facilitate the synthesis of benzoxazole derivatives, offering high yields and reusability .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the nitro group.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Reduction: Conversion to 2-methyl-6-amino-1,3-benzoxazol-4-ol.
Substitution: Formation of halogenated or nitrated derivatives of the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-6-nitrobenzo[d]oxazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and dyes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-nitrobenzo[d]oxazol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound’s ability to inhibit specific enzymes and disrupt cellular processes is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-benzoxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-ol:
Uniqueness: 2-Methyl-6-nitrobenzo[d]oxazol-4-ol is unique due to the presence of both methyl and nitro groups, which confer distinct electronic and steric properties. These substituents enhance its reactivity and broaden its range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
88172-84-3 |
|---|---|
Molekularformel |
C8H6N2O4 |
Molekulargewicht |
194.14 g/mol |
IUPAC-Name |
2-methyl-6-nitro-1,3-benzoxazol-4-ol |
InChI |
InChI=1S/C8H6N2O4/c1-4-9-8-6(11)2-5(10(12)13)3-7(8)14-4/h2-3,11H,1H3 |
InChI-Schlüssel |
SDYPQBKZKJWWBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2O1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Tert-butyl 4-[2-(trifluoromethyl)pyrimidin-5-yl]piperazine-1-carboxylate](/img/structure/B8713922.png)
